molecular formula C8H10N2O3 B1612927 2-Methoxy-N-methyl-6-nitroaniline CAS No. 410092-91-0

2-Methoxy-N-methyl-6-nitroaniline

Cat. No.: B1612927
CAS No.: 410092-91-0
M. Wt: 182.18 g/mol
InChI Key: OIHKYOVNCNDWGG-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-6-nitroaniline is a compound with the molecular formula C7H8N2O2 . It is useful in organic synthesis and is often used in the production of dyes and metabolites .


Synthesis Analysis

The synthesis of this compound involves several stages. The first stage involves the reaction of 2-aminotoluene-5-sulfonic acid with acetic acid and zinc (II) oxide at 80 degrees Celsius for 4 hours. The second stage involves the reaction with nitric acid at 10 - 12 degrees Celsius for 2 hours. The final stage involves the reaction with hydrogen chloride in water at 100 degrees Celsius for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.


Chemical Reactions Analysis

This compound is sensitive to prolonged exposure to air and is insoluble in water . It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers .


Physical and Chemical Properties Analysis

This compound is described as orange-yellow prisms or brown granular powder . It is sensitive to prolonged exposure to air and is insoluble in water . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Spectrophotometric Analysis

2-Methoxy-N-methyl-6-nitroaniline, among other nitroanilines, has been utilized in spectrophotometric methods for determining pharmaceutical compounds. For instance, it's employed as a spectrophotometric reagent for the measurement of ethinylestradiol (ETE) in oral contraceptive formulations. This application takes advantage of the absorbance measurements of reaction products obtained from the coupling of diazotized nitroaniline with ETE, showcasing its sensitivity and selectivity in analytical chemistry (Teixeira et al., 2011).

Synthesis of Quinoline Derivatives

The chemical is also integral in the synthesis of quinoline derivatives. In a specific study, the synthesis of various quinoline compounds, including those with methoxy groups at certain positions, was detailed. These synthesized compounds were further modified, leading to the creation of new quinoline proton sponges, highlighting the compound's role in the synthesis of complex organic molecules (Dyablo et al., 2014).

Biochemical Analysis

In biochemical contexts, the metabolism and disposition of 2-Methoxy-4-nitroaniline were explored in animal models. This research revealed insights into the compound's absorption, elimination, and metabolic pathways, emphasizing its significance in toxicology and pharmacokinetics (Mathews et al., 2012).

Pharmaceutical Synthesis

Furthermore, it's utilized in the synthesis of pharmaceutical intermediates and complex molecules, demonstrating its versatility in organic chemistry and pharmaceutical manufacturing processes (Zhao et al., 2017).

Safety and Hazards

2-Methoxy-N-methyl-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methoxy-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKYOVNCNDWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633212
Record name 2-Methoxy-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410092-91-0
Record name 2-Methoxy-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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